Acrylonitrile-1-13C

Catalog No.
S763424
CAS No.
91628-87-4
M.F
C3H3N
M. Wt
54.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylonitrile-1-13C

CAS Number

91628-87-4

Product Name

Acrylonitrile-1-13C

IUPAC Name

(113C)prop-2-enenitrile

Molecular Formula

C3H3N

Molecular Weight

54.06 g/mol

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1

InChI Key

NLHHRLWOUZZQLW-LBPDFUHNSA-N

SMILES

C=CC#N

Canonical SMILES

C=CC#N

Isomeric SMILES

C=C[13C]#N

Acrylonitrile-1-13C is a stable isotopic variant of acrylonitrile, where the carbon atom at position one is replaced with the carbon-13 isotope. Acrylonitrile itself is an organic compound with the formula CH2CHCN\text{CH}_2\text{CHCN}, characterized by a colorless, volatile liquid state and a pungent odor reminiscent of garlic or onions. Its molecular structure consists of a vinyl group (CH=CH2-\text{CH}=\text{CH}_2) linked to a nitrile group (CN-\text{C}\equiv \text{N}) . This compound is crucial in the production of various plastics, particularly polyacrylonitrile, and serves as a significant building block in organic synthesis.

Acrylonitrile is a hazardous compound. Here are some key safety concerns:

  • Toxicity: Acrylonitrile is acutely toxic by inhalation and ingestion. It can cause irritation of the eyes, skin, and respiratory system.
  • Flammability: Acrylonitrile is highly flammable and can readily form explosive mixtures with air.
  • Reactivity: Acronitrile can react violently with strong oxidizing agents and strong acids.
In poly(acrylonitrile-co-itaconic acid ..." class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/abs/pii/S0008622323006772" rel="nofollow noopener" target="_blank"> . The isotopic variant may provide insights into these interactions through tracing methodologies.

Acrylonitrile is primarily synthesized through the catalytic ammoxidation of propylene, ammonia, and air in a fluidized bed reactor at elevated temperatures (400–510 °C) . The process yields not only acrylonitrile but also significant byproducts like acetonitrile and hydrogen cyanide. Alternative synthesis routes are being explored using renewable resources, such as lignocellulosic biomass and glycerol, which involve various chemical transformations leading to acrylonitrile .

Acrylonitrile-1-13C finds applications primarily in research settings, particularly in nuclear magnetic resonance spectroscopy studies. It serves as a tracer in metabolic studies and helps elucidate reaction mechanisms involving acrylonitrile derivatives. In addition, acrylonitrile itself is widely used in the production of:

  • Synthetic fibers (e.g., polyacrylonitrile)
  • Plastics (e.g., acrylonitrile-butadiene-styrene)
  • Coatings and adhesives
  • Specialty chemicals through various synthetic pathways .

Interaction studies involving acrylonitrile often focus on its reactivity with various nucleophiles and electrophiles. For instance, its reactions with amines yield cyanoethylated products that are valuable in synthesizing pharmaceuticals and agrochemicals. Additionally, studies have shown that acrylonitrile can participate in Diels-Alder reactions when used as a dienophile

Acrylonitrile shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons:

CompoundStructureKey Features
PropionitrileCH3CN\text{CH}_3\text{CN}Derived from hydrogenation of acrylonitrile
MethacrylonitrileCH2=C(CH3)CN\text{CH}_2=\text{C}(\text{CH}_3)\text{C}\equiv \text{N}Contains a methacrylate group; used in polymers
2-ChloroacrylonitrileClCH2C(CN)=CH2\text{ClCH}_2\text{C}(\text{CN})=\text{CH}_2Used as a dienophile; reactive towards nucleophiles
Vinyl CyanideH2C=CHCN\text{H}_2\text{C}=\text{CH}\text{C}\equiv \text{N}Similar vinyl structure; used in polymerization reactions

Acrylonitrile's uniqueness lies in its dual functionality derived from both the vinyl and nitrile groups, allowing for diverse reactivity patterns not present in all similar compounds .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Acrylonitrile-1-13C

Dates

Modify: 2023-08-15

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